![molecular formula C23H19ClN2O2 B15159834 N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-26-2](/img/structure/B15159834.png)
N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide: is an organic compound that belongs to the class of aromatic amides It features a phenylene core substituted with a chloro group and a prop-2-en-1-yl group, flanked by two benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves a multi-step organic synthesis process. One common route includes:
Starting Material: The synthesis begins with 4-chloro-1,2-phenylenediamine.
Alkylation: The diamine undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is then subjected to amidation with benzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[4-Chloro-5-(prop-2-yn-1-yl)-1,2-phenylene]dibenzamide
- N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]diacetamide
Uniqueness
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, prop-2-en-1-yl group, and benzamide moieties makes it a versatile compound for various applications.
Properties
CAS No. |
820246-26-2 |
|---|---|
Molecular Formula |
C23H19ClN2O2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-(2-benzamido-4-chloro-5-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-2-9-18-14-20(25-22(27)16-10-5-3-6-11-16)21(15-19(18)24)26-23(28)17-12-7-4-8-13-17/h2-8,10-15H,1,9H2,(H,25,27)(H,26,28) |
InChI Key |
RYEPVNCRGYQNCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



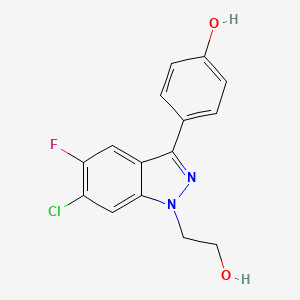

![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
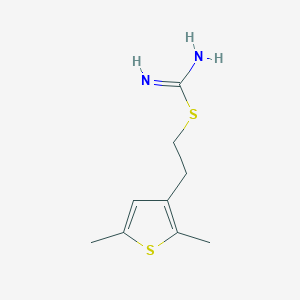
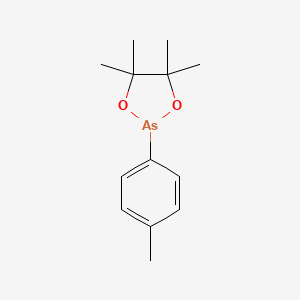
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
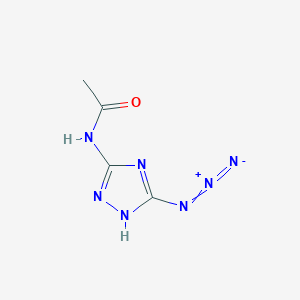
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
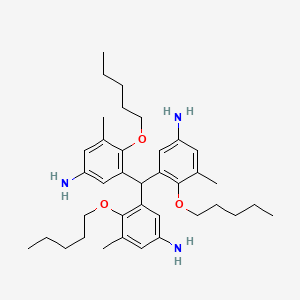
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
